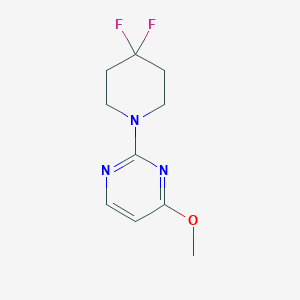

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine

Description

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a 4,4-difluoropiperidine moiety at position 2. The pyrimidine ring’s electronic properties are modulated by the electron-donating methoxy group, enhancing its reactivity in cross-coupling reactions and interactions with biological targets . The 4,4-difluoropiperidine substituent contributes to metabolic stability by reducing susceptibility to oxidative degradation, as fluorination often impedes cytochrome P450-mediated metabolism . This compound is utilized in medicinal chemistry as a building block for kinase inhibitors, epigenetic modulators, and CNS-targeted agents due to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c1-16-8-2-5-13-9(14-8)15-6-3-10(11,12)4-7-15/h2,5H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVCCEAWFKLECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine typically involves the reaction of 4,4-difluoropiperidine with 4-methoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

4-Methoxypyrimidine vs. 2-Aminopyrimidine and 4-Aminopyrimidine Derivatives

- 4-Methoxypyrimidine (as in the target compound) exhibits higher cross-coupling efficiency compared to amino-substituted analogs. For example, Stille couplings with 4-methoxypyrimidine derivatives achieved >50% yields, whereas 2-aminopyrimidine analogs averaged 15% yields due to steric and electronic hindrance .

- 2-Aminopyrimidine derivatives (e.g., compounds in ) show enhanced hydrogen-bonding interactions with target proteins but suffer from rapid metabolic clearance. In contrast, the methoxy group in the target compound improves metabolic stability while retaining moderate target affinity .

Piperidine Ring Modifications

4,4-Difluoropiperidine vs. Non-Fluorinated Piperidine or Pyrrolidine

- 4,4-Difluoropiperidine (as in the target compound) significantly reduces intrinsic clearance (CLint) in liver microsomes compared to non-fluorinated analogs. For instance, inhibitor 26 (with a 4,4-difluoropiperidinyl group) showed a CLint of 12 mL/min/kg, whereas a pyrrolidine-substituted analog (inhibitor 22) had a CLint of 29 mL/min/kg .

- However, fluorination can reduce potency. Inhibitor 26 (IC50 = 120 nM) was less potent than inhibitor 22 (IC50 = 45 nM) against the same target, highlighting a trade-off between stability and activity .

Comparison with Other Piperidine Derivatives

Core Scaffold Variations

Pyrimidine vs. Quinazoline or Pyridopyrimidinone

- Quinazoline-based analogs (e.g., ) exhibit higher kinase inhibition potency due to extended planar stacking interactions but face toxicity concerns.

- Pyridopyrimidinone derivatives () show broader selectivity across protein families but require complex synthetic routes .

Data Tables

Table 1: Metabolic Stability and Potency of Selected Analogs

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity through various studies, highlighting its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 241.24 g/mol

The compound features a pyrimidine ring substituted with a methoxy group and a difluoropiperidine moiety, contributing to its biological activity.

Research indicates that 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells, making it a candidate for cancer therapy.

Key Findings from Research Studies

- Inhibition of CDKs : The compound has been shown to selectively inhibit CDK2, CDK4, and CDK6. This inhibition leads to reduced cell proliferation in various cancer cell lines .

- Antitumor Activity : In vivo studies demonstrated that treatment with 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine resulted in significant tumor regression in xenograft models of breast cancer and leukemia .

- Selectivity Profile : The compound exhibits a favorable selectivity profile over other kinases, minimizing off-target effects that are often associated with kinase inhibitors .

Therapeutic Applications

Given its mechanism of action and biological activity, 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine has potential applications in treating various cancers. Specific areas of interest include:

- Breast Cancer : Preclinical models indicate efficacy against hormone receptor-positive breast cancer cells.

- Leukemia : The compound has shown promise in reducing leukemic cell viability in vitro and in animal models.

Data Table: Summary of Biological Activities

Case Study 1: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

Case Study 2: Leukemia Treatment

A separate study using a mouse model of acute myeloid leukemia demonstrated that administration of the compound led to significant reductions in leukemic burden and improved survival rates compared to controls.

Q & A

Q. What are the established synthetic routes for 2-(4,4-difluoropiperidin-1-yl)-4-methoxypyrimidine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated piperidine derivatives are reacted with halogenated pyrimidine precursors under palladium-catalyzed cross-coupling conditions. Key steps include:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -/-NMR and HRMS .

Q. How can the molecular structure of this compound be validated using crystallographic methods?

- X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/methanol. Refine using SHELXL (for small molecules) with anisotropic displacement parameters. Key metrics: R-factor < 0.05, residual electron density < 0.3 eÅ .

- Key structural features : The difluoropiperidine moiety adopts a chair conformation, with fluorine atoms in equatorial positions to minimize steric clashes with the pyrimidine ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR detects fluorine environments (δ -120 to -140 ppm for CF). -NMR identifies methoxy protons (δ 3.8–4.0 ppm) and piperidine protons (δ 2.5–3.5 ppm).

- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H], with isotopic patterns matching fluorine content .

Q. How does the difluoropiperidine group influence the compound’s physicochemical properties?

Q. What are common impurities during synthesis, and how are they identified?

- Byproducts : Unreacted 4-methoxypyrimidine or over-alkylated derivatives.

- Detection : LC-MS with charged aerosol detection (CAD) identifies impurities at 0.1% levels. Reference standards for impurities are synthesized and characterized separately .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogen). Test in vitro binding assays (e.g., kinase inhibition) and correlate with computational docking (AutoDock Vina, Glide).

- Key finding : The 4-methoxy group is critical for hydrogen bonding with ATP-binding pockets, while bulkier groups reduce potency .

Q. What computational strategies predict binding affinity to target proteins?

- Dynamics simulations : Run 100 ns MD simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA.

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at pyrimidine N1 and CF as hydrophobic anchors) .

Q. How are pharmacokinetic properties evaluated in preclinical models?

Q. How to resolve contradictions in pharmacological data across studies?

- Case example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (ATP concentration, buffer pH). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with positive controls (e.g., staurosporine) .

Q. What strategies enable high-throughput crystallization for polymorph screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.